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Compound of Interest

Compound Name: Propagermanium

Cat. No.: B1678255 Get Quote

Propagermanium, also known as repagermanium or Ge-132, is a water-soluble

organogermanium compound, chemically defined as a polymer of 3-oxygermylpropionic acid.

[1] First synthesized in 1967, it has been investigated for various therapeutic properties,

including immunomodulation and antiviral activity. In Japan, propagermanium is an approved

therapeutic agent for chronic hepatitis B.[2][3]

A critical distinction in the toxicology of germanium-containing compounds is between organic

forms, like propagermanium, and inorganic forms, such as germanium dioxide (GeO₂).

Severe organ toxicity, particularly acute renal failure, has been documented after the ingestion

of inorganic germanium compounds, which in some cases have been found as contaminants in

propagermanium supplements.[3] In contrast, dedicated toxicological studies on pure

propagermanium have consistently demonstrated a markedly different and more favorable

safety profile.[3][4]

This guide provides a detailed overview of the foundational toxicology studies essential for

characterizing the safety profile of propagermanium, framed from the perspective of

preclinical drug development. We will explore the methodologies and rationale behind acute,

chronic, and genetic toxicity assessments.

Table 1: Physicochemical Properties of Propagermanium
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Property Value Source

CAS Registry Number 12758-40-6 [5]

Molecular Formula (C₆H₁₀Ge₂O₇)n [2]

Molecular Weight 339.42 (monomer) [5]

Appearance Colorless, crystalline powder [5]

Solubility

1.09% in water at 20°C; Very

soluble under alkaline

conditions (>10% at pH 7.4)

[5]

| Stability | Stable in aqueous solutions at pH 2-12 |[5] |

Acute Toxicity Assessment
2.1 Rationale and Objective Acute toxicity studies are the initial step in a toxicological

evaluation, designed to determine the potential adverse effects of a substance after a single,

high-dose exposure.[6] The primary objective is to determine the median lethal dose (LD50),

which is the dose required to cause mortality in 50% of a test population.[4] This value provides

a quantitative measure of acute toxicity and is crucial for classifying the substance and guiding

dose selection for subsequent, longer-term studies.

2.2 Findings for Propagermanium Propagermanium exhibits a very low order of acute

toxicity. Published data consistently show high LD50 values, indicating that a large amount of

the substance is required to cause mortality.

Table 2: Acute Toxicity of Propagermanium (LD50 Values)

Species
Administration
Route

LD50 Value Source

Mouse Oral > 6,300 mg/kg [4]

Rat Oral > 10,000 mg/kg [4]

Mouse Intraperitoneal (i.p.) 2,800 mg/kg [5]
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| Rat | Intravenous (i.v.) | > 1,000 mg/kg |[4] |

2.3 Standard Experimental Protocol: Acute Oral Toxicity (OECD 423) While original study

protocols are proprietary, a standard acute oral toxicity study would follow a guideline such as

OECD Test Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).

Step-by-Step Methodology:

Animal Selection: Healthy, young adult rodents (e.g., Wistar rats), typically females as they

are often slightly more sensitive, are used.

Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.

Fasting: Animals are fasted overnight prior to dosing to promote absorption.

Dose Administration: A single dose of propagermanium, dissolved in an appropriate vehicle

(e.g., water), is administered by oral gavage. The study uses a stepwise procedure with a

small number of animals per step.

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

Necropsy: At the end of the observation period, all animals are humanely euthanized and

subjected to a gross necropsy to identify any pathological changes in organs and tissues.

Subacute and Chronic Repeated-Dose Toxicity
Studies
3.1 Rationale and Objective Chronic toxicity studies are essential for evaluating the safety of a

drug intended for long-term human use.[7] These studies involve repeated administration of the

test substance over an extended period (e.g., 28 days, 90 days, or 6 months) to characterize

the dose-response relationship and identify potential target organs of toxicity.[8] A key objective

is to determine the No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no

substance-related adverse findings are observed.[6]

3.2 Findings for Propagermanium Long-term studies in multiple species have substantiated

the low toxicity of propagermanium upon repeated administration.
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A 6-month study in rats showed no toxicity at an oral dose of 3,000 mg/kg.[4]

A 6-month study in dogs showed no toxicity at an intravenous dose of 500 mg/kg.[4]

A 24-week study in Wistar rats demonstrated no toxic effects or renal histological

abnormalities at 120 mg/kg/day. This same study showed that propagermanium was

virtually all excreted unchanged via urine within 72 hours and did not accumulate in any

specific organ.[4]

In a study on diabetic rats, propagermanium treatment did not exhibit any hepatic or renal

toxicity, and in fact, significantly reduced blood urea nitrogen levels.[1]

3.3 Experimental Workflow and Key Methodologies The design of a chronic toxicity study is a

comprehensive undertaking involving continuous monitoring of various physiological and

pathological parameters.
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Endpoint Analysis
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Caption: Generalized workflow for a 6-month chronic oral toxicity study.
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Table 3: Key Monitoring Parameters in Repeated-Dose Toxicity Studies

Parameter Category Specific Endpoints Rationale

Clinical Observations

Morbidity, mortality,
behavioral changes,
physical appearance

To detect overt signs of
toxicity.

Body Weight & Food
Body weight, food/water

consumption

Sensitive indicators of general

health and toxicity.

Hematology
Red/white blood cell counts,

hemoglobin, platelets

To assess effects on blood cell

formation and immune

function.

Clinical Chemistry
ALT, AST, BUN, creatinine,

electrolytes

To evaluate the function of the

liver, kidneys, and other major

organs.

Urinalysis
pH, protein, glucose, ketones,

sediment

To provide an additional, non-

invasive assessment of kidney

function.

| Pathology | Gross necropsy, organ weights, histopathology | To identify macroscopic and

microscopic changes in tissues and organs. |

Genotoxicity Assessment
4.1 Rationale and Objective Genotoxicity assays are designed to detect substances that can

induce damage to genetic material (DNA) through various mechanisms.[9] A positive finding

can indicate a potential for carcinogenicity or heritable diseases.[10] Regulatory agencies

require a standard battery of tests to assess different genotoxic endpoints, as no single assay

can detect all relevant mechanisms.[11][12]

4.2 Standard Testing Battery and Findings for Propagermanium Although specific study

reports are not publicly detailed, propagermanium is widely considered to be non-genotoxic. A

standard assessment would involve a tiered approach as outlined below.
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Stage 1: In Vitro Tests

Stage 2: In Vivo Follow-up

test_type assay result outcome negative_outcome Bacterial Reverse Mutation Assay (Ames)
Endpoint: Gene Mutation

Ames Result?

In Vitro Micronucleus Assay
Endpoint: Chromosomal Damage

In Vitro MN Result?

In Vivo Micronucleus Test (Rodent)
Endpoint: Chromosomal Damage in Bone Marrow
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Negative

Positive

Not Genotoxic
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Caption: Standard battery approach for genotoxicity assessment.

4.3 Key Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test):

Principle: This test uses several strains of bacteria (e.g., Salmonella typhimurium) with

mutations that render them unable to synthesize an essential amino acid (histidine). The

assay detects if the test substance can cause a reverse mutation, allowing the bacteria to

grow on a histidine-deficient medium.
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Methodology:

The tester strains are exposed to propagermanium at various concentrations, both with

and without an external metabolic activation system (S9 mix from rat liver) to mimic

mammalian metabolism.

The mixture is plated on a minimal agar medium.

Plates are incubated for 48-72 hours.

A positive result is a significant, dose-related increase in the number of revertant colonies

compared to the negative control. For propagermanium, a negative result is expected.

In Vivo Rodent Micronucleus Assay:

Principle: This assay detects damage to chromosomes. A micronucleus is a small, extra

nucleus formed from chromosome fragments or whole chromosomes that lag behind during

cell division.

Methodology:

Rodents (e.g., mice) are treated with propagermanium, typically via the clinical route of

administration, at multiple dose levels.

At appropriate time intervals after dosing, bone marrow is extracted.

Immature red blood cells (polychromatic erythrocytes) are analyzed for the presence of

micronuclei.

A positive result is a dose-related increase in the frequency of micronucleated cells. For

propagermanium, a negative result is expected.

Reproductive/Developmental and Carcinogenicity
Studies
5.1 Reproductive and Developmental Toxicity (DART) DART studies are required to identify any

adverse effects on fertility, pregnancy, and fetal or postnatal development.[13][14] These are
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guided by regulations like the ICH S5(R3) guideline.[14][15] While specific DART study data for

propagermanium is not widely published, a comprehensive program would assess effects on

male and female fertility, embryo-fetal development, and pre- and postnatal development.

Given the low toxicity in other studies, significant DART findings would be unlikely.

5.2 Carcinogenicity Carcinogenicity studies, typically 2-year bioassays in rodents, are

conducted to assess the tumorigenic potential of a drug after lifetime exposure.[16][17] The

requirement for these studies is based on factors like the duration of clinical use, patient

population, and findings from genotoxicity studies. Since propagermanium is not genotoxic,

the concern for it being a genotoxic carcinogen is low. However, long-term clinical use would

typically warrant a full carcinogenicity assessment.

Pharmacokinetics and Synthesis of Safety Profile
Pharmacokinetics: Following oral administration, propagermanium has an absorption rate of

about 30%. It is rapidly excreted, largely unmetabolized, in the urine and does not accumulate

in tissues.[2][4]

Overall Safety Profile: The initial toxicology studies of propagermanium consistently establish

a high margin of safety.

Low Acute Toxicity: Very high LD50 values indicate a low risk from acute overdose.[4]

No Significant Chronic Toxicity: Repeated-dose studies of up to 6 months in rats and dogs

revealed no significant target organ toxicity at high dose levels.[4]

Absence of Genotoxicity: The compound is considered non-mutagenic and non-clastogenic.

Favorable Human Data: Phase I clinical trials in humans found no dose-limiting toxicities,

with only minor adverse events reported.[18]

Conclusion for Drug Development: From a drug development standpoint, the toxicological

profile of propagermanium is highly favorable. The key challenge in its public perception and

regulatory status in some regions stems from its historical association with toxic inorganic

germanium contaminants.[2] For development professionals, it is imperative to ensure and

document the purity of the compound, as the data on pure propagermanium clearly supports
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a low risk of toxicity. The initial studies provide a strong foundation for its safety, distinguishing it

as a compound with a well-tolerated profile suitable for therapeutic use.

References
NAFKAM. (2020, September 15). Propagermanium.
Propagermanium. (n.d.). In ChemIDplus.
CAM Cancer. (2020, September 15). Propagermanium.
Patsnap Synapse. (2024, July 17). What is the mechanism of Propagermanium?
Yokochi, S., Hashimoto, H., Ishiwata, Y., Shimokawa, H., Haino, M., Terashima, Y., &
Matsushima, K. (2001). An anti-inflammatory drug, propagermanium, may target GPI-
anchored proteins associated with an MCP-1 receptor, CCR2. Journal of Interferon &
Cytokine Research, 21(7), 525-532.
Martín-Gari, M., et al. (2024). Propagermanium as a Novel Therapeutic Approach for the
Treatment of Endothelial Dysfunction in Type 2 Diabetes. MDPI.
Germanium Sesquioxide Safety. (n.d.).
Wang, A., et al. (2023). Reproductive and developmental toxicity of plant growth regulators in
humans and animals. Pesticide Biochemistry and Physiology, 196, 105640.
Patsnap Synapse. (2024, June 14). What is Propagermanium used for?
Usui, T., et al. (2021). Survey of tumorigenic sensitivity in 6-month rasH2-Tg mice studies
compared with 2-year rodent assays. Journal of Toxicologic Pathology, 34(3), 225-236.
Onodera, Y., et al. (2020). Phase I dose-escalation trial to repurpose propagermanium, an
oral CCL2 inhibitor, in patients with breast cancer. Cancer Science, 111(4), 1388-1396.
Onodera, Y., et al. (2020). Phase I dose-escalation trial to repurpose propagermanium, an
oral CCL2 inhibitor, in patients with breast cancer. Cancer Science, 111(4), 1388-1396.
Frame, S. R., et al. (2018). Evaluation of chronic toxicity and carcinogenicity of ammonium
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in Sprague–Dawley rats. Toxicology
and Applied Pharmacology, 355, 1-13.
Liu, Q., et al. (2019). Propagermanium, a CCR2 inhibitor, attenuates cerebral
ischemia/reperfusion injury through inhibiting inflammatory response induced by microglia.
International Immunopharmacology, 70, 331-339.
Kim, H. S., & Kim, B. H. (2019). Recent Advances in In Vivo Genotoxicity Testing: Prediction
of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Journal of
Cancer Prevention, 24(1), 19-28.
ClinicalTrials.gov. (n.d.). Safety and Effectiveness of Propagermanium in Diabetic Kidney
Disease Participants Receiving Irbesartan.
Karamertzanis, P. G., et al. (2024). A new database contains 520 studies investigating the
carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications. Frontiers in

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1678255?utm_src=pdf-body
https://www.benchchem.com/product/b1678255?utm_src=pdf-body
https://www.benchchem.com/product/b1678255?utm_src=pdf-body
https://www.benchchem.com/product/b1678255?utm_src=pdf-body
https://www.benchchem.com/product/b1678255?utm_src=pdf-body
https://www.benchchem.com/product/b1678255?utm_src=pdf-body
https://www.benchchem.com/product/b1678255?utm_src=pdf-body
https://www.benchchem.com/product/b1678255?utm_src=pdf-body
https://www.benchchem.com/product/b1678255?utm_src=pdf-body
https://www.benchchem.com/product/b1678255?utm_src=pdf-body
https://www.benchchem.com/product/b1678255?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oncology, 14.
GOV.UK. (2024, July 18). Guidance on the genotoxicity testing strategies for germ cell
mutagens.
Vivotecnia. (n.d.). Reproductive Toxicology for Pharmaceutical Products: Ensuring Safety
and Compliance.
Ponti, J., et al. (2022). Assessing Genotoxicity of Ten Different Engineered Nanomaterials by
the Novel Semi-Automated FADU Assay and the Alkaline Comet Assay. Nanomaterials,
12(2), 220.
Brambilla, G., & Martelli, A. (2009). Update on genotoxicity and carcinogenicity testing of 472
marketed pharmaceuticals. Mutation Research/Reviews in Mutation Research, 681(2-3),
209-229.
Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology and
Pharmacotherapeutics, 2(2), 74-79.
Chapin, R. E., & Stedman, D. B. (2016). Reproductive and developmental toxicity testing:
Examination of the extended one-generation reproductive toxicity study guideline. Current
Opinion in Toxicology, 1, 42-49.
Leach, M. W. (2011). The role of early in vivo toxicity testing in drug discovery toxicology.
Expert Opinion on Drug Discovery, 6(1), 1-3.
Kumar, S., et al. (2014). Drug safety testing paradigm, current progress and future
challenges: an overview. Journal of Applied Toxicology, 34(1), 1-13.
Van der Laan, J. W., et al. (2023). The evolving role of investigative toxicology in the
pharmaceutical industry. Nature Reviews Drug Discovery, 22(2), 85-87.
Aurigene Pharmaceutical Services. (n.d.). Toxicology.
Phipps, K., et al. (2021). Reproductive and developmental toxicity screening study of an
acetone extract of rosemary. Regulatory Toxicology and Pharmacology, 120, 104840.
FDA. (2020). S5(R3) Detection of Reproductive and Developmental Toxicity for Human
Pharmaceuticals Guidance for Industry.
Zydus Group. (2024). Pharmacokinetic, Safety, and Pharmacodynamic Profiles of
Saroglitazar Magnesium in Cholestatic Cirrhosis With Hepatic Impairment and Participants
With Renal Impairment. Clinical Pharmacology in Drug Development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1678255?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. mdpi.com [mdpi.com]

2. nafkam.no [nafkam.no]

3. cam-cancer.org [cam-cancer.org]

4. germaniumsesquioxide.com [germaniumsesquioxide.com]

5. Propagermanium [drugfuture.com]

6. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

7. Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-
(heptafluoropropoxy)-propanoate in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

8. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]

9. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential
Using Comet and Micronucleus Assay in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

10. Assessing Genotoxicity of Ten Different Engineered Nanomaterials by the Novel Semi-
Automated FADU Assay and the Alkaline Comet Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

12. gov.uk [gov.uk]

13. Reproductive and developmental toxicity of plant growth regulators in humans and
animals - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]

15. fda.gov [fda.gov]

16. Survey of tumorigenic sensitivity in 6-month rasH2-Tg mice studies compared with 2-
year rodent assays - PMC [pmc.ncbi.nlm.nih.gov]

17. Frontiers | A new database contains 520 studies investigating the carcinogenicity data of
238 pharmaceuticals across 14 ATC classifications [frontiersin.org]

18. Phase I dose‐escalation trial to repurpose propagermanium, an oral CCL2 inhibitor, in
patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction to Propagermanium (Bis(2-
carboxyethyl)germanium Sesquioxide)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678255#initial-toxicology-studies-of-
propagermanium]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.mdpi.com/1422-0067/25/15/8328
https://nafkam.no/en/propagermanium
https://cam-cancer.org/propagermanium
https://www.germaniumsesquioxide.com/Pages/Germanium%20Demonstrated%20Safety.html
https://www.drugfuture.com/chemdata/propagermanium.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3127354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5598527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5598527/
https://www.aurigeneservices.com/toxicology
https://pmc.ncbi.nlm.nih.gov/articles/PMC4189446/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4189446/
https://pubmed.ncbi.nlm.nih.gov/35055238/
https://pubmed.ncbi.nlm.nih.gov/35055238/
https://labtesting.wuxiapptec.com/2022/11/28/4-critical-in-vitro-genotoxicity-assays-for-preclinical-drug-development/
https://www.gov.uk/government/publications/genotoxicity-testing-strategies-for-germ-cell-mutagens/guidance-on-the-genotoxicity-testing-strategies-for-germ-cell-mutagens
https://pubmed.ncbi.nlm.nih.gov/37945238/
https://pubmed.ncbi.nlm.nih.gov/37945238/
https://www.vivotecnia.com/pharmaceutical-development/developmental-and-reproductive-reprotox/
https://www.fda.gov/media/148475/download
https://pmc.ncbi.nlm.nih.gov/articles/PMC8828610/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8828610/
https://www.frontiersin.org/journals/toxicology/articles/10.3389/ftox.2024.1450612/full
https://www.frontiersin.org/journals/toxicology/articles/10.3389/ftox.2024.1450612/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7060487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7060487/
https://www.benchchem.com/product/b1678255#initial-toxicology-studies-of-propagermanium
https://www.benchchem.com/product/b1678255#initial-toxicology-studies-of-propagermanium
https://www.benchchem.com/product/b1678255#initial-toxicology-studies-of-propagermanium
https://www.benchchem.com/product/b1678255#initial-toxicology-studies-of-propagermanium
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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